molecular formula C12H23NO2 B12984672 4-(Azepan-1-ylmethyl)tetrahydro-2H-pyran-4-ol

4-(Azepan-1-ylmethyl)tetrahydro-2H-pyran-4-ol

Cat. No.: B12984672
M. Wt: 213.32 g/mol
InChI Key: LJFWHYNWRYNAMT-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylmethyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a tetrahydropyran ring substituted with an azepane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylmethyl)tetrahydro-2H-pyran-4-ol typically involves the hydrogenation of 3,4-dihydropyran in the presence of a suitable catalyst such as Raney nickel . The reaction conditions often include:

    Temperature: Ambient to moderate temperatures

    Pressure: Hydrogen gas at atmospheric or slightly elevated pressures

    Solvent: Common solvents include dichloromethane or ethanol

Industrial Production Methods

Industrial production methods for this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-ylmethyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(Azepan-1-ylmethyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylmethyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azepan-1-ylmethyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of the azepane group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

4-(azepan-1-ylmethyl)oxan-4-ol

InChI

InChI=1S/C12H23NO2/c14-12(5-9-15-10-6-12)11-13-7-3-1-2-4-8-13/h14H,1-11H2

InChI Key

LJFWHYNWRYNAMT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2(CCOCC2)O

Origin of Product

United States

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